7-Bromo-2-iodo-5-azaindole
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Overview
Description
7-Bromo-2-iodo-5-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used extensively in medicinal chemistry and drug discovery. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with bromine and iodine atoms substituted at the 7th and 2nd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-iodo-5-azaindole can be achieved through various methods. One common approach involves the use of halogenated pyridine derivatives as starting materials. For example, 2-chloro-4-amino-5-iodopyridine can be reacted with pyruvic acid in a palladium-catalyzed intramolecular Heck reaction to form the azaindole framework . Another method involves the use of 3-alkynyl-2-aminopyridines under acidic conditions, such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride, to synthesize 7-azaindoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium or Raney nickel catalysts for hydrogenation and reduction steps, followed by bromination or iodination, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-iodo-5-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: Suzuki coupling reactions using boronic acids can be employed to introduce various substituents at specific positions on the azaindole ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Heck and Suzuki coupling reactions.
Trifluoroacetic Acid and Trifluoroacetic Anhydride: Used in the synthesis of azaindoles from 3-alkynyl-2-aminopyridines.
Hydrogenation Catalysts: Palladium on carbon or Raney nickel for reduction steps.
Major Products Formed
The major products formed from these reactions include various substituted azaindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug discovery .
Scientific Research Applications
7-Bromo-2-iodo-5-azaindole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-iodo-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating signal transduction pathways involved in cell growth, metabolism, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Another halogenated azaindole with similar biological activities.
5-Bromo-3-iodo-7-azaindole: A compound with both bromine and iodine substitutions, similar to 7-Bromo-2-iodo-5-azaindole.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other azaindole derivatives. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-10-2-4-1-6(9)11-7(4)5/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTFGSCDVNIFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C=NC=C21)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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